molecular formula C24H36ClF3N2O2 B2464355 1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217697-48-7

1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2464355
CAS No.: 1217697-48-7
M. Wt: 477.01
InChI Key: DTKSRSPHDYNALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring a 3-(trifluoromethyl)phenyl group at the 4-position of the piperazine ring. The propan-2-ol linker connects the piperazine moiety to a (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (norbornane) group via an ether bond. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical compounds. The trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, while the rigid norbornane structure may influence steric interactions and metabolic stability.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35F3N2O2.ClH/c1-22(2)17-7-8-23(22,3)21(14-17)31-16-20(30)15-28-9-11-29(12-10-28)19-6-4-5-18(13-19)24(25,26)27;/h4-6,13,17,20-21,30H,7-12,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKSRSPHDYNALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a complex organic molecule with potential pharmacological applications. Its structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and binding interactions with biological targets.

Structural Characteristics

The compound can be broken down into several functional moieties:

  • Trifluoromethyl group : This substituent is often associated with enhanced potency and selectivity in drug design due to its electron-withdrawing properties.
  • Piperazine ring : Commonly found in many pharmaceuticals, this moiety contributes to the compound's interaction with neurotransmitter receptors.
  • Bicyclic structure : The bicyclo[2.2.1]heptane moiety may influence the compound's spatial configuration and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. The presence of such groups can enhance the interaction with bacterial enzymes and cellular structures. For example, studies have shown that derivatives with trifluoromethyl substitutions demonstrated effective minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and B. mycoides .

Anticancer Properties

The compound's biological activity has also been evaluated in the context of cancer treatment. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Notably, compounds similar to the one showed IC50 values that were competitive with established chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 7PACA244.4
Compound 8PACA222.4
DoxorubicinPACA252.1
Compound 9HCT11617.8
Compound 9HePG212.4
Compound 9HOS17.6

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of key proteins : Molecular docking studies suggest that trifluoromethyl-containing compounds can inhibit critical proteins involved in cancer cell proliferation and survival, such as EGFR and KRAS .
  • Gene expression modulation : Treatment with these compounds has been shown to down-regulate genes associated with tumor growth and resistance mechanisms, including BRCA1, BRCA2, and TP53 .

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Study on Urea Derivatives : A series of urea derivatives were synthesized, where the presence of trifluoromethyl groups significantly enhanced their antibacterial and anticancer activities compared to their non-fluorinated counterparts .
  • Molecular Docking Studies : Research involving molecular docking simulations revealed that these compounds can effectively bind to target proteins involved in cancer pathways, indicating a promising therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride ()

  • Structural Differences: Replaces norbornane with adamantane (tricyclo[3.3.1.1³,⁷]decane), a bulkier, more lipophilic tricyclic hydrocarbon. Substitutes the 3-(trifluoromethyl)phenyl group on piperazine with a 4-methylpiperazine. Uses a dihydrochloride salt instead of a single hydrochloride.
  • Functional Implications: Adamantane’s increased lipophilicity may enhance membrane permeability but reduce solubility compared to norbornane. Dihydrochloride salt may improve solubility but alter pharmacokinetics compared to the monohydrochloride form .

1-(4-Methylpiperazin-1-yl)-3-(tricyclo[3.3.1.1³,⁷]dec-1-ylmethoxy)propan-2-ol Hydrochloride ()

  • Structural Differences: Adamantane methoxy group replaces the norbornane ether. Retains a 4-methylpiperazine but lacks the 3-(trifluoromethyl)phenyl substituent.
  • Absence of the trifluoromethyl group may reduce metabolic stability and lipophilicity .

Arylpiperazine Derivatives with Bicyclic Moieties ()

  • Key Examples: : Features a bicyclo[2.2.1]heptan-2-ylidene amino group, introducing a double bond that increases rigidity compared to the target compound’s ether-linked norbornane. : Utilizes a bicyclo[2.2.1]heptan-2-one (norbornanone), where the ketone may reduce hydrophilicity and alter metabolic pathways.
  • Functional Implications :
    • Variations in bicyclic substituents significantly affect solubility, metabolic resistance, and steric interactions .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Adamantane Derivative () 4-Methylpiperazine Derivative ()
Lipophilicity (LogP) High (CF₃ group + norbornane) Very High (adamantane) Moderate (adamantane methoxy)
Solubility Moderate (hydrochloride salt) High (dihydrochloride salt) Moderate (hydrochloride salt)
Metabolic Stability Likely high (rigid norbornane) Moderate (adamantane undergoes slow oxidation) Low (4-methylpiperazine susceptible to N-demethylation)
Receptor Binding Enhanced (CF₃ group increases affinity for serotonin/dopamine receptors) Reduced (lack of CF₃ and bulky adamantane) Minimal (absence of aromatic substituents on piperazine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.